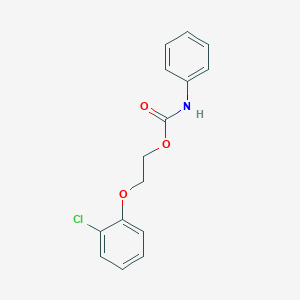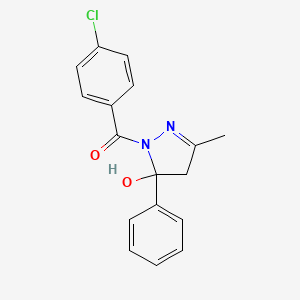
2-(2-chlorophenoxy)ethyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)ethyl phenylcarbamate, also known as Clophen A50, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.79 g/mol.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in a range of effects depending on the location and concentration of the compound. In plants, this compound has been shown to inhibit photosynthesis and respiration, leading to growth inhibition and ultimately death. In animals, it can lead to paralysis, respiratory failure, and death.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in lab settings. Careful handling and proper safety precautions are necessary to avoid exposure to the compound.
将来の方向性
There are several future directions for the use of 2-(2-chlorophenoxy)ethyl phenylcarbamate in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders based on its ability to inhibit acetylcholinesterase activity. Another area of interest is the study of its effects on the environment and the development of more environmentally friendly alternatives. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
合成法
The synthesis of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 60-70%.
科学的研究の応用
2-(2-chlorophenoxy)ethyl phenylcarbamate has been extensively used in scientific research as a pesticide and herbicide. It is also used as a chemical intermediate in the synthesis of other compounds. In addition, it has been used in the study of the physiology and biochemistry of plants, animals, and microorganisms. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. This property has made it useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders.
特性
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVORXYTTWKIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920821.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)


![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4920869.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)

![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
